Nemalite

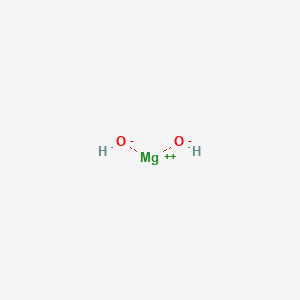

Mg(OH)2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Mg(OH)2

Molecular Weight

InChI

InChI Key

SMILES

solubility

White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/

Soluble in dilute acids

0.0009 G SOL IN 100 CC WATER @ 18 °C; 0.004 G SOL IN 100 CC WATER @ 100 °C; SOL IN AMMONIUM SALTS

Almost insoluble in alcohol

Synonyms

Canonical SMILES

Environmental Applications

- Wastewater treatment: Mg(OH)2 can be used as a coagulant and flocculant to remove pollutants such as phosphates, heavy metals, and organic matter from wastewater .

- Soil remediation: Mg(OH)2 can be used to neutralize acidic soils, improve soil fertility, and immobilize heavy metals, making them less bioavailable and reducing their environmental impact .

Energy Storage

- Thermal energy storage: Mg(OH)2 undergoes a reversible dehydration reaction with magnesium oxide (MgO) that releases and absorbs heat. This property makes it a promising candidate for storing thermal energy for applications such as solar power plants and district heating systems .

Material Science

- Flame retardant: Mg(OH)2 releases water vapor when exposed to high temperatures, acting as a flame retardant in various materials like plastics and textiles .

- Cement and concrete: Mg(OH)2 can be used as an additive in cement and concrete to improve their strength, durability, and fire resistance .

Biomedical Applications

- Drug delivery: Mg(OH)2 nanoparticles are being investigated as drug delivery systems due to their biocompatibility, controlled release properties, and ability to target specific tissues .

- Bone regeneration: Mg(OH)2 has shown potential in promoting bone regeneration due to its ability to stimulate bone cell growth and differentiation .

Nemalite is a mineral compound primarily composed of magnesium hydroxide, with the chemical formula . It is classified as a member of the brucite group and is characterized by its fibrous structure. The mineral typically appears as thin, flexible fibers that can be white or colorless, and it is often found in metamorphic rocks. Nemalite has gained attention for its unique properties, including thermal stability and high resistance to chemical attack, making it a subject of various scientific studies.

- Dehydration Reaction: Upon heating, nemalite decomposes to form periclase (magnesium oxide) and water. This reaction is significant in understanding its thermal properties and stability.

- Redox Reactions: Nemalite can participate in oxidation and reduction reactions. Studies indicate that it possesses oxidizing capabilities, particularly in the presence of iron minerals, which can induce oxidative stress in biological systems .

Research has shown that nemalite exhibits biological activity, particularly in relation to respiratory health. When inhaled, nemalite fibers can cause oxidative stress on airway epithelial cells, potentially leading to adverse health effects. This property is attributed to its ability to generate free radicals upon interaction with biological tissues . The mineral's fibrous nature may contribute to its biopersistence in the lungs, raising concerns about long-term exposure.

- Hydrothermal Synthesis: This method involves the reaction of magnesium salts in aqueous solutions under controlled temperature and pressure conditions, facilitating the formation of nemalite fibers.

- Solvothermal Methods: Similar to hydrothermal synthesis but using organic solvents, this technique allows for the growth of nemalite crystals with specific morphologies.

These methods are crucial for producing nemalite for research and industrial applications.

Nemalite has several practical applications due to its unique properties:

- Thermal Insulation: Its high thermal stability makes it suitable for use as an insulating material in various industries .

- Fireproofing: Due to its resistance to high temperatures, nemalite is utilized in fireproofing materials.

- Environmental Remediation: The mineral's ability to adsorb heavy metals and other pollutants makes it valuable in environmental cleanup efforts.

Studies on the interactions of nemalite with biological systems have highlighted its potential health risks. Research indicates that inhalation of nemalite fibers can lead to significant oxidative stress and inflammation in lung tissues. These findings underscore the importance of understanding the mineral's behavior in biological environments, particularly regarding occupational exposure and public health safety .

Several compounds share similarities with nemalite, primarily due to their mineralogical characteristics or chemical composition. Here are some notable comparisons:

| Compound | Chemical Formula | Key Characteristics | Unique Aspects |

|---|---|---|---|

| Brucite | Mg(OH)₂ | Similar composition; occurs as a non-fibrous mineral | More stable under certain conditions than nemalite |

| Chrysotile | Mg3Si2O5(OH)4 | Fibrous structure; commonly known as asbestos | Known for its health hazards due to fibrous nature |

| Talc | Mg3Si4O10(OH)2 | Softest mineral; used in cosmetics and talcum powder | Different chemical structure; primarily silicate |

| Serpentine | Mg3Si2O5(OH)4 | Greenish color; often used in ceramics | Contains silica; different physical properties |

Nemalite stands out due to its specific fibrous morphology and unique oxidative properties compared to these similar compounds. Its applications in thermal insulation and environmental remediation further differentiate it from others within its class.

Taxonomic Classification and Mineralogical Identity

Nemalite is classified as a fibrous variety of brucite, sharing the same chemical formula Mg(OH)₂ but with potential substitutions of Fe²⁺ or Mn²⁺ at Mg sites. Its name derives from the Greek word nemalon (thread), reflecting its fibrous habit. First described at Castle Point, Hoboken, New Jersey, USA, it occurs as elongated fibers or laths, often intergrown with serpentine minerals like chrysotile and antigorite.

Key Taxonomic Features

- Formula: Mg(OH)₂ with minor Fe²⁺/Mn²⁺ substitution.

- Group: Brucite group (hydroxides).

- Associated Minerals: Brucite, antigorite, serpentine subgroup, hydromagnesite, and pyroaurite.

- Type Locality: Castle Point, Hoboken, New Jersey, USA.

Crystallographic Structure and Anisotropy

Nemalite crystallizes in the trigonal system with a layered structure resembling brucite. Its anisotropic properties stem from directional hydrogen bonding and cation arrangements.

Structural Details

- Lattice Constants:

| Parameter | Value |

|---|---|

| a | 3.14 Å |

| c | 4.77 Å |

| Space Group | P3̄m1 |

Data sourced from crystallographic analyses of brucite and nemalite.

- Layered Arrangement: Hydroxyl groups form hexagonal close-packed sheets, with Mg²⁺ ions coordinated to six hydroxyl groups. This creates a CdI₂-like structure with weak interlayer hydrogen bonds.

Anisotropic Properties

- Optical Anisotropy: Uniaxial positive with anomalous interference colors (e.g., reddish-brown hues in thin sections).

- Polarization: Electric waves polarized perpendicular to the fiber axis exhibit higher absorption, a property shared with chrysotile.

Microstructural Analysis: Fibrous Morphology and Chrysotile Interactions

Nemalite’s fibrous morphology arises from epitaxial growth on chrysotile or parachrysotile substrates. Its microstructure often reflects intergrowth with serpentine minerals, influencing its orientation and persistence.

Fibrous Morphology

- Fiber Dimensions: Thin, flexible fibers (up to 45 cm in length) elongated along or directions.

- Texture: Aggregates of aligned fibers or laths, often forming bundles.

Interactions with Chrysotile

Nemalite frequently intergrows with chrysotile, a hydrated magnesium silicate. Key findings include:

- Epitaxial Replacement: Brucite fibers may form via replacement of chrysotile, preserving the serpentine’s fiber axis orientation.

- Parachrysotile Influence: The orientation of nemalite fibers in some specimens aligns with parachrysotile (a less common chrysotile polymorph), suggesting precursor control.

- Structural Constraints: Fiber bundles in nemalite-chrysotile intergrowths exhibit disordered orientations due to interfibrillar constraints during growth.

The synthesis and processing of Nemalite are central to optimizing its structural, chemical, and functional attributes for diverse applications. Contemporary research has elucidated several routes for producing Nemalite, each tailored to control fiber morphology, compositional purity, and reactivity. The following sections detail the principal synthetic methodologies, with a particular emphasis on advanced exfoliation techniques, hydrothermal synthesis with iron modulation, and the impact of heat treatment on the mineral’s physicochemical profile.

Exfoliation Techniques for Nanofiber Production

The production of Nemalite nanofibers via exfoliation is a cornerstone methodology, enabling the isolation of high-aspect-ratio fibers with enhanced surface area and reactivity. The process typically begins with the selection of brucite (magnesium hydroxide) as a precursor, leveraging its structural affinity to Nemalite. The exfoliation strategy is designed to overcome the strong van der Waals forces that maintain the integrity of bulk brucite fibers, thereby facilitating their separation into individual nanofibers.

A widely adopted approach involves the use of dispersants such as dioctyl sodium sulfosuccinate to weaken inter-fiber attractions. The dispersant is introduced into an aqueous suspension of brucite at concentrations ranging from 0.5 to 2.0 percent by weight. Mechanical agitation, often coupled with ultrasonic dispersion at frequencies between 20 and 40 kilohertz for durations of 30 to 60 minutes, is then applied to promote uniform fiber separation. The temperature of the suspension is carefully maintained within the range of 25 to 50 degrees Celsius to prevent premature dehydration of the fibers, which could compromise their structural integrity .

Upon completion of the exfoliation process, the resulting nanofibers are subjected to thorough washing with deionized water to remove residual dispersants. The fibers are then dried under vacuum conditions, a step that is critical for preserving the morphology and preventing agglomeration. This methodology yields Nemalite nanofibers with diameters typically in the range of tens to hundreds of nanometers, and lengths extending up to several micrometers, depending on the initial brucite fiber dimensions and processing parameters.

The efficacy of the exfoliation process can be quantitatively assessed by measuring the yield of isolated nanofibers, their aspect ratio, and the degree of structural preservation. Scanning electron microscopy and atomic force microscopy are routinely employed to characterize the morphology and surface features of the produced nanofibers. Table 1 summarizes typical processing parameters and resultant nanofiber characteristics.

| Parameter | Typical Range | Resultant Nanofiber Characteristics |

|---|---|---|

| Dispersant concentration | 0.5–2.0 wt% | Enhanced fiber separation |

| Ultrasonication frequency | 20–40 kHz | Uniform nanofiber morphology |

| Ultrasonication duration | 30–60 min | High yield of isolated nanofibers |

| Temperature | 25–50°C | Preservation of structural integrity |

| Nanofiber diameter | 50–200 nm | High aspect ratio |

| Nanofiber length | 1–10 μm | Minimal agglomeration |

The optimization of these parameters is critical for tailoring the physical properties of Nemalite nanofibers to specific applications, such as reinforcement in composites or as scaffolds in biomedical engineering. The reproducibility and scalability of the exfoliation process further enhance its appeal for industrial-scale production.

Recent research has highlighted the importance of controlling the dispersant concentration and ultrasonication conditions to maximize nanofiber yield while minimizing fiber breakage. Excessive ultrasonication can lead to fragmentation, reducing the aspect ratio and potentially diminishing the reinforcing capability of the fibers. Conversely, insufficient energy input may result in incomplete exfoliation, yielding a product with heterogeneous morphology and limited functional performance.

In summary, exfoliation techniques for Nemalite nanofiber production represent a mature and versatile methodology, offering precise control over fiber dimensions and surface characteristics. The interplay between dispersant chemistry, mechanical agitation, and thermal management underpins the success of this approach, enabling the production of high-quality nanofibers for advanced material applications .

Hydrothermal Synthesis and Iron Content Modulation

Hydrothermal synthesis has emerged as a powerful technique for the controlled growth of Nemalite fibers, particularly when modulation of iron content is desired. This method exploits the unique solubility and reactivity of magnesium and iron precursors under high-pressure, high-temperature aqueous conditions, promoting the nucleation and growth of Nemalite crystals with tailored composition and morphology.

The typical hydrothermal synthesis protocol involves the preparation of a precursor solution containing magnesium nitrate and iron(II) sulfate. The molar ratio of iron to magnesium in the precursor solution is a key variable, directly influencing the final iron content of the synthesized Nemalite. The solution is transferred to a sealed autoclave and heated to temperatures between 150 and 200 degrees Celsius for periods ranging from 12 to 48 hours. The pH of the reaction medium is maintained in the range of 8 to 10, commonly adjusted using ammonium hydroxide, to favor the precipitation of magnesium hydroxide and incorporation of ferrous iron into the Nemalite structure [3].

Crystallization time is another critical parameter, with longer durations promoting the growth of larger and more crystalline fibers. However, excessively prolonged reaction times can lead to secondary nucleation and the formation of undesired byproducts. The hydrothermal environment facilitates the dissolution and reprecipitation of precursor species, enabling the formation of Nemalite fibers with well-defined morphology and controlled iron content.

The modulation of iron content is achieved by varying the Fe:Mg molar ratio in the precursor solution. Higher iron concentrations result in increased incorporation of ferrous iron into the Nemalite lattice, which can significantly alter the mineral’s physical and chemical properties, including its color, magnetic behavior, and reactivity. Table 2 presents representative hydrothermal synthesis conditions and the corresponding iron content in the resultant Nemalite fibers.

| Fe:Mg Molar Ratio | pH | Temperature (°C) | Crystallization Time (h) | Iron Content (wt%) | Fiber Morphology |

|---|---|---|---|---|---|

| 0.01 | 8.5 | 150 | 24 | 0.5 | Fine, flexible |

| 0.05 | 9.0 | 175 | 36 | 2.0 | Moderately robust |

| 0.10 | 10.0 | 200 | 48 | 5.0 | Rigid, thicker |

The ability to precisely control the iron content in Nemalite is of particular significance for applications where iron-mediated reactivity is desired. For example, Nemalite with elevated ferrous iron content exhibits enhanced catalytic activity in Fenton-type reactions, making it suitable for environmental remediation and advanced oxidation processes.

Hydrothermal synthesis also offers advantages in terms of product purity and crystallinity. The closed system minimizes contamination and allows for the recovery of high-purity Nemalite fibers with minimal post-synthesis purification. Additionally, the method is amenable to scale-up, supporting the production of Nemalite in quantities sufficient for industrial and research applications.

Recent advances in hydrothermal synthesis have focused on optimizing reaction parameters to achieve specific fiber morphologies, such as nanorods, nanotubes, and hierarchical structures. The interplay between temperature, pH, and precursor concentration governs the nucleation and growth kinetics, enabling the rational design of Nemalite fibers with tailored properties [3].

Nemalite, as a fibrous variety of magnesium hydroxide, has emerged as a significant material in flame retardant applications due to its unique thermal decomposition properties and environmental safety profile. When exposed to elevated temperatures, nemalite undergoes an endothermic decomposition reaction at approximately 330-340°C, releasing water vapor and forming magnesium oxide. This decomposition mechanism provides multiple fire suppression effects: heat absorption through the endothermic reaction, cooling through water vapor release, and dilution of combustible gases in the flame zone.

Research demonstrates that nemalite exhibits superior thermal stability compared to aluminum hydroxide, with processing temperatures up to 450°C possible due to its decomposition temperature being approximately 100°C higher. This thermal advantage enables its use in high-temperature polymer processing applications where aluminum hydroxide would decompose prematurely. The flame retardant effectiveness has been demonstrated across various polymer systems, with nemalite-based formulations achieving V-0 ratings according to UL-94 testing standards.

In composite reinforcement applications, nemalite functions as both a flame retardant and mechanical reinforcement agent. Studies on magnesium hydroxide-reinforced ethylene-vinyl acetate composites have shown that nemalite loading of 40-60 weight percent can achieve limiting oxygen index values of 32.3% while maintaining mechanical integrity. The fibrous morphology of nemalite provides enhanced reinforcement compared to particulate magnesium hydroxide, contributing to improved tensile properties and impact resistance in polymer composites.

Advanced composite systems incorporating nemalite have demonstrated remarkable performance improvements. Brucite-zinc borate hybrid systems with 40 weight percent loading achieved an 88% increase in elastic modulus while reducing peak heat release rates by 62%. The incorporation of nemalite whiskers in epoxy resin systems has shown super-reinforcement effects, significantly enhancing both mechanical properties and fire retardancy.

| Property | Value | Application | Reference |

|---|---|---|---|

| Decomposition Temperature | 330-340°C | High-temperature processing | |

| Heat Release Rate Reduction (Vinyl Ester) | 95% (with 5 wt% coating) | Polymer composites | |

| Limiting Oxygen Index (with EVA) | 32.3% (with 130 phr loading) | Electrical cable materials | |

| UL-94 Rating Achievable | V-0 rating | Safety certification | |

| Water Vapor Release | 30.9% by mass | Fire suppression mechanism | |

| Thermal Stability | Higher than aluminum hydroxide by 100°C | Industrial applications | |

| Smoke Suppression Effect | Significant reduction in smoke density | Safety enhancement | |

| Loading Requirement (typical) | 40-60 wt% | Effective flame retardancy | |

| Heat Absorption (endothermic) | Absorbs latent heat during decomposition | Cooling effect during fire | |

| Processing Temperature Advantage | Processing up to 450°C possible | Manufacturing flexibility |

The mechanism of flame retardancy in nemalite-reinforced composites involves multiple concurrent processes. The endothermic decomposition absorbs substantial thermal energy, reducing the material surface temperature during fire exposure. The water vapor released dilutes flammable gases and reduces oxygen concentration in the combustion zone. The resulting magnesium oxide forms a protective ceramic layer that acts as a thermal barrier and oxygen barrier, further inhibiting combustion.

Recent research has focused on surface modification techniques to enhance nemalite dispersion and compatibility in polymer matrices. Modified nemalite with silane coupling agents has shown improved interfacial adhesion and more uniform distribution throughout the polymer matrix. These modifications have resulted in enhanced mechanical properties while maintaining excellent flame retardant performance.

Cement-Based Composites and Magnesium Production

Nemalite and its primary constituent, magnesium hydroxide, play increasingly important roles in advanced cement technologies and magnesium production processes. In cement applications, magnesium hydroxide serves as both an expansion agent and a carbonation-active component, offering pathways to reduced carbon footprint construction materials.

Magnesium hydroxide-enhanced Portland cement systems demonstrate significant advantages in shrinkage control and crack mitigation. When incorporated as an expansion agent, magnesium hydroxide undergoes slow hydration to form additional magnesium hydroxide phases, creating controlled expansion that compensates for natural concrete shrinkage. This self-sealing capability enhances the long-term durability of concrete structures by closing microcracks that develop over time.

Reactive magnesia cement systems, utilizing magnesium hydroxide as a precursor, have achieved compressive strengths exceeding 40 megapascals through carbonation curing processes. These systems offer the potential for carbon-neutral to carbon-negative cement production, particularly when derived from seawater sources or waste streams. The carbonation curing process enables the cement to sequester carbon dioxide from the atmosphere, transforming it into stable carbonate minerals within the cement matrix.

| Cement Type | Key Benefits | CO2 Impact | Applications | Limitations | Reference |

|---|---|---|---|---|---|

| Magnesium Hydroxide Enhanced Portland Cement | Shrinkage reduction, crack mitigation | Reduced emissions vs Portland | Mass concrete structures | Processing considerations | |

| Reactive Magnesia Cement | 40+ MPa compressive strength | Carbon neutral to negative | Non-reinforced concrete blocks | Lower alkalinity vs Portland | |

| Magnesium Oxide Expansion Agent | Controlled expansion, self-sealing | Lower production emissions | Dam construction, thermal mass | Requires careful control | |

| Carbon-Negative Seawater Cement | Carbon sequestration capability | Net carbon negative | Concrete masonry units | Steel reinforcement compatibility | |

| Magnesium Silicate Hydrate Cement | Enhanced durability | Potential carbon capture | Industrial flooring | Early stage technology | |

| Modified Magnesia Cement | Improved carbonation curing | Reduced carbon footprint | Sustainable construction | Research stage |

In magnesium production applications, nemalite-containing minerals serve as valuable raw materials for both primary and secondary magnesium recovery processes. The electrolytic process from magnesium chloride brines represents the most common industrial route, where magnesium hydroxide can be processed through hydrochloric acid leaching followed by electrolysis at 700-750°C. This process has been optimized for large-scale continuous operation with closed-loop chlorine recycling to improve economic and environmental performance.

The Pidgeon process, utilizing thermal reduction of calcined dolomite with ferrosilicon under vacuum conditions at 1100-1200°C, represents an alternative route where nemalite-containing materials can contribute magnesium content. Recent advances in process integration have reduced energy consumption by combining calcination and reduction stages in single reactor systems, achieving reduction ratios exceeding 90% at 1573 K.

Emerging technologies focus on seawater-derived magnesium recovery, where magnesium hydroxide is precipitated through electrolytic pH control rather than chemical addition. This approach offers potential for carbon-negative magnesium production when coupled with renewable energy sources and carbonation curing processes. The process eliminates the need for mining-derived raw materials while providing a pathway for ocean alkalinity enhancement.

| Process Type | Raw Materials | Operating Temperature | Energy Requirements | Production Capacity | Environmental Impact | Reference |

|---|---|---|---|---|---|---|

| Electrolytic Process from Brines | Magnesium chloride from brines | Electrolysis at 700-750°C | High electrical energy for electrolysis | Large scale, continuous operation | CO2 emissions from energy use | |

| Pidgeon Process (Thermal Reduction) | Calcined dolomite, ferrosilicon | Reduction at 1100-1200°C under vacuum | High thermal energy, vacuum systems | Batch process, moderate scale | CO2 from heating, vacuum pumping | |

| Magnetherm Process | Dolime, ferrosilicon, alumina | Electric furnace at ~1500°C | Electrical resistance heating | Continuous, molten slag removal | More efficient than Pidgeon process | |

| Seawater Magnesium Recovery | Concentrated seawater brines | Evaporation ponds, moderate processing | Solar evaporation, lower energy | Large scale potential | Lower CO2 if renewable energy used | |

| Mineral Processing Route | Magnesite, brucite, serpentine | Calcination 700-850°C | Thermal energy for calcination | Variable scale | Direct CO2 release from carbonates | |

| Recycling from Secondary Sources | Magnesium-containing waste | Variable processing temperatures | Depends on source material | Typically smaller scale | Reduces waste, lower net emissions |

Research into nemalite-containing mineral processing has revealed significant potential for secondary magnesium recovery from mining waste streams. Studies on nemalite-containing chrysotile asbestos waste from the Zhitikarinsky deposit demonstrated that approximately 60% of magnesium exists as brucite mineral form, with the remainder incorporated in serpentine structures. Heat treatment in the temperature range of 450-850°C improves the physicochemical properties of these materials for magnesium compound production.

The integration of magnesium production with carbon capture and utilization represents an emerging area of research. Magnesium hydroxide produced from seawater or waste streams can be utilized in carbon mineralization processes, creating closed-loop systems that simultaneously produce magnesium while sequestering carbon dioxide. These integrated approaches offer potential for reducing the carbon intensity of both magnesium production and carbon management.

Physical Description

Odourless, white bulky powder

White odorless solid; [Hawley] Colorless or white solid; Hygroscopic in powdered form; [CHEMINFO] White odorless powder; [MSDSonline] Practically insoluble in water; [JECFA]

Color/Form

White, hexagonal crystals

Granules

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Odor

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 510 of 596 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 86 of 596 companies with hazard statement code(s):;

H302 (26.74%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (73.26%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (25.58%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (74.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (26.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (73.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

MAGNESIA MAGMA ACTS AS ANTACID OR LAXATIVE, DEPENDING ON DOSAGE EMPLOYED. TEN ML...NEUTRALIZES APPROX 270 ML OF 0.1 NORMAL HYDROCHLORIC ACID. ...OFTEN USED IN COMBINATION WITH ALUMINUM HYDROXIDE GEL SINCE IT TENDS TO OVERCOME MILD CONSTIPATING EFFECTS OF LATTER &...CONTRIBUTES ITS OWN ANTACID EFFECT.

WHEN THE DOSE IS IN EXCESS OF THAT REQUIRED TO NEUTRALIZE THE ACID, INTRAGASTRIC PH MAY REACH 8 OR 9. ACID REBOUND FOLLOWING MG(OH)2 IS CLINICALLY INSIGNIFICANT.

...USED MAINLY FOR...LAXATIVE PROPERTIES, THE DOSE & FREQUENCY OF ADMIN ARE DETERMINED BY NUMBER OF SUBSTITUTIONS FOR ALUMINUM OR CALCIUM SALTS THAT RESULT IN NORMAL STOOL CONSISTENCY.

For more Therapeutic Uses (Complete) data for MAGNESIUM HYDROXIDE (10 total), please visit the HSDB record page.

Pharmacology

Magnesium Hydroxide is a solution of magnesium hydroxide with antacid and laxative properties. Milk of magnesium exerts its antacid activity in low doses such that all hydroxide ions that enter the stomach are used to neutralize stomach acid. This agent exerts its laxative effect in higher doses so that hydroxide ions are able to move from the stomach to the intestines where they attract and retain water, thereby increasing intestinal movement (peristalsis) and inducing the urge to defecate.

MeSH Pharmacological Classification

ATC Code

A02 - Drugs for acid related disorders

A02A - Antacids

A02AA - Magnesium compounds

A02AA04 - Magnesium hydroxide

G - Genito urinary system and sex hormones

G04 - Urologicals

G04B - Urologicals

G04BX - Other urologicals

G04BX01 - Magnesium hydroxide

Mechanism of Action

COMPD IS PRACTICALLY INSOL, & SOLUTION IS NOT EFFECTED UNTIL HYDROXIDE REACTS WITH HYDROCHLORIC ACID TO FORM MAGNESIUM CHLORIDE. ...MG(OH)2 INCREASES LOWER-ESOPHAGEAL SPHINCTER PRESSURE & ACID SECRETION IN HEIDENHAIN POUCHES.

Laxatives containing magnesium cations or phosphate anions are commonly called saline laxatives. Their cathartic action is believed to result from osmotically mediated water retention, which then stimulates peristalsis. However, other mechanisms may contribute to their effects, including the production of inflammatory mediators. It also has been suggested that magnesium containing laxatives stimulate the release of cholecystolkinin, which leads to intraluminal fluid and electrolyte accumulation as well as to increased intestinal motility. /Saline laxatives, including magnesium hydroxide/

Pictograms

Corrosive;Irritant

Other CAS

Absorption Distribution and Excretion

After oral administration, up to 50% of the magnesium hydroxide suspension may be absorbed as magnesium ions through the small intestines and then rapidly excreted in the urine through the kidneys. The unabsorbed drug is mainly excreted in the feces and saliva.

The peak action and distribution of magnesium hydroxide are variable.

Magnesium hydroxide is mainly excreted in the urine by the kidneys. Since the kidneys play a major role in its clearance, individuals with renal failure are at risk of hypermagnesemia with long term consumption as the appropriate amounts of magnesium may not be excreted.

ALTHOUGH MG(OH)2 IS CLASSIFIED AS A NONSYSTEMIC ANTACID, 5 TO 10% OF MAGNESIUM CAN BE ABSORBED... ORDINARILY THE ABSORBED MAGNESIUM ION IS RAPIDLY EXCRETED BY KIDNEY. IN NORMAL PERSONS, ABSORPTION IS ATTENDED BY LITTLE OR NO DANGER OF SYSTEMIC ALKALOSIS, BUT URINE MAY BECOME ALKALINE.

...EMPTIED SLOWLY FROM THE STOMACH, PROLONGING ITS ANTACID ACTION. ...ABOUT 5-15% OF INGESTED MAGNESIUM IS ABSORBED, & THIS IS READILY EXCRETED IN THE URINE IF KIDNEY FUNCTION IS NORMAL.

Metabolism Metabolites

Wikipedia

Acetazolamide

Drug Warnings

VET: ...RENAL DYSFUNCTION & REPEATED ADMIN CAN RESULT IN DANGEROUS DEGREE OF RETENTION, CAUSING NEUROLOGICAL, NEUROMUSCULAR, & CARDIOVASCULAR IMPAIRMENT.

IN PT WITH RENAL DISEASE, MAGNESIUM RETENTION MAY RESULT FROM THE CHRONIC USE OF MAGNESIUM SALTS & CAN CAUSE NEUROLOGICAL, NEUROMUSCULAR, & CARDIOVASCULAR IMPAIRMENT.

GASTRIC ACID SECRETION WAS STUDIED IN DUODENAL ULCER PT BEFORE & AFTER ADMIN OF MG(OH)2 & PLACEBO. GASTRIC ACID SECRETION WAS SIGNIFICANTLY GREATER AFTER MG(OH)2 ADMIN AS COMPARED TO BASAL VALUES; NO SIGNIFICANT DIFFERENCE WAS FOUND AFTER PLACEBO.

For more Drug Warnings (Complete) data for MAGNESIUM HYDROXIDE (7 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Agrochemicals -> Pesticides

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

ACIDITY_REGULATOR; -> JECFA Functional Classes

Cosmetics -> Buffering; Absorbent

Plastics -> Flame retardants

Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II; ABS

Methods of Manufacturing

...FROM MAGNESIUM CHLORIDE OR SULFATE & SODIUM HYDROXIDE...US 3127241 (1964 TO DOW). INDUSTRIAL METHOD FOR PRODUCING MAGNESIUM HYDROXIDE HAVING VARIABLE PARTICLE SIZES...US 3232708 (1966 TO FMC).

Precipitation from a solution of a magnesium salt by sodium hydroxide or precipitation from seawater with lime.

Dead Sea Periclase (DSP, Mishor Rotem, Israel) converts magnesium chloride into MgO by spray-roasting, then hydrates the MgO to Mg(OH)2.

Magnesite is acidified to produce MgCl2 and subsequent MgO of 99% purity, which is converted to magnesium hydroxide by hydration.

General Manufacturing Information

Fabricated Metal Product Manufacturing

Food, beverage, and tobacco product manufacturing

Adhesive Manufacturing

Not Known or Reasonably Ascertainable

All Other Basic Inorganic Chemical Manufacturing

Rubber Product Manufacturing

Construction

Mining (except Oil and Gas) and support activities

Primary Metal Manufacturing

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Plastics Product Manufacturing

Utilities

Plastics Material and Resin Manufacturing

Synthetic Rubber Manufacturing

Paper Manufacturing

Petroleum Refineries

All Other Chemical Product and Preparation Manufacturing

Magnesium hydroxide (Mg(OH)2): ACTIVE

INCOMPATIBILITIES: ...HAS AN ALKALINE REACTION & POSSESSES INCOMPATIBILITIES TYPICAL OF SUCH REACTION. THUS, ALKALOIDS ARE LIBERATED FROM SOLN OF THEIR SALTS. /MILK OF MAGNESIA USP/

...HIGH NEUTRALIZING CAPACITY WITH RAPID ONSET... AS WITH ALL AMPHOTERIC ANTACIDS, TABLETS ARE LESS EFFECTIVE THAN LIQUID PREPARATIONS.

MAGNESIUM HYDROXIDE IS DISPERSED IN WATER CONTAINING SODIUM POLYMETHACRYLATE TO PRODUCE A HIGHLY CONCENTRATED MAGNESIUM HYDROXIDE SLURRY OF LOW VISCOSITY FOR WASTE GAS DESULFURIZATION.

Unlike other magnesium hydroxide products, the Mg(OH)2 in milk of magnesia is produced from basic magnesium carbonate. The fine particle structure formed in this reaction makes milk of magnesia a stable slurry.

SRP: Magnesium carbonate hydroxide is a mixture of magnesium hydroxide and magnesium carbonate, commonly used as an antacid. It is not a specific chemical compound.

Storage Conditions

Interactions

ALKALINIZATION OF URINE CAN DECR EXCRETION OF VARIOUS WEAKLY BASIC DRUGS (EG QUINIDINE). MG(OH2) INCR ABSORPTION OF WARFARIN IN MAN & DECR ABSORPTION OF BARBITURATES IN RATS.